molecular formula C22H31N2O6P B12786276 1-Ethyl-4-phenyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate CAS No. 94221-71-3

1-Ethyl-4-phenyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate

Cat. No.: B12786276
CAS No.: 94221-71-3
M. Wt: 450.5 g/mol
InChI Key: JYVISGAUAIFEIX-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dimethoxyphenethylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethoxyphenethylimino Group: This step involves the reaction of the pyrrolidine derivative with a dimethoxyphenethylamine derivative under suitable conditions to form the imino linkage.

    Phosphorylation: The final step involves the phosphorylation of the compound to form the phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-phenylpyrrolidine: Lacks the dimethoxyphenethylimino group and phosphate ester.

    2-(3’,4’-Dimethoxyphenethylimino)pyrrolidine: Lacks the ethyl and phenyl groups.

    1-Ethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine: Lacks the phenyl group.

Uniqueness

1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

94221-71-3

Molecular Formula

C22H31N2O6P

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-phenylpyrrolidin-2-imine;phosphoric acid

InChI

InChI=1S/C22H28N2O2.H3O4P/c1-4-24-16-19(18-8-6-5-7-9-18)15-22(24)23-13-12-17-10-11-20(25-2)21(14-17)26-3;1-5(2,3)4/h5-11,14,19H,4,12-13,15-16H2,1-3H3;(H3,1,2,3,4)

InChI Key

JYVISGAUAIFEIX-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.OP(=O)(O)O

Origin of Product

United States

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